

# Application Notes and Protocols: NMR Spectroscopy of n-Propionylglycine-2,2-d2

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## Compound of Interest

Compound Name: *n*-Propionylglycine-2,2-d2

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These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of **n-Propionylglycine-2,2-d2**, a deuterated isotopologue of the endogenous metabolite n-Propionylglycine. This document includes predicted NMR data, detailed experimental protocols for sample preparation and analysis, and a discussion of its applications in metabolic research and drug development.

## Introduction

n-Propionylglycine is an N-acylglycine formed through the conjugation of propionic acid and glycine.[1] Elevated levels of n-Propionylglycine in urine are a key biomarker for propionic acidemia, an inborn error of metabolism.[2] The deuterated analog, **n-Propionylglycine-2,2-d2**, serves as a valuable tool in metabolomics and drug discovery.[3][4] Its primary applications include its use as an internal standard for quantitative mass spectrometry, a tracer for metabolic flux analysis to study the kinetics of the glycine conjugation pathway, and in NMR-based metabolic profiling.[5][6][7] The deuterium labeling at the C2 position of the glycine moiety provides a distinct mass shift for mass spectrometry and characteristic changes in the NMR spectrum, facilitating its differentiation from the endogenous, non-labeled compound.

## Predicted NMR Spectral Data

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **n-Propionylglycine-2,2-d2**. The predictions are based on the known spectral data of n-

Propionylglycine and the established effects of deuterium substitution on NMR spectra. The deuteration at the 2,2-position of the glycine backbone leads to the absence of the corresponding signal in the  $^1\text{H}$  NMR spectrum and a characteristic triplet in the  $^{13}\text{C}$  NMR spectrum for the deuterated carbon.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **n-Propionylglycine-2,2-d<sub>2</sub>**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Protons	Assignment
~2.23	Quartet (q)	2H	-CH <sub>2</sub> - (Propionyl)
~1.08	Triplet (t)	3H	-CH <sub>3</sub> (Propionyl)

Note: The signal for the glycine -CH<sub>2</sub>- protons (around 3.9 ppm in the non-deuterated analog) is absent due to deuterium substitution.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **n-Propionylglycine-2,2-d<sub>2</sub>**

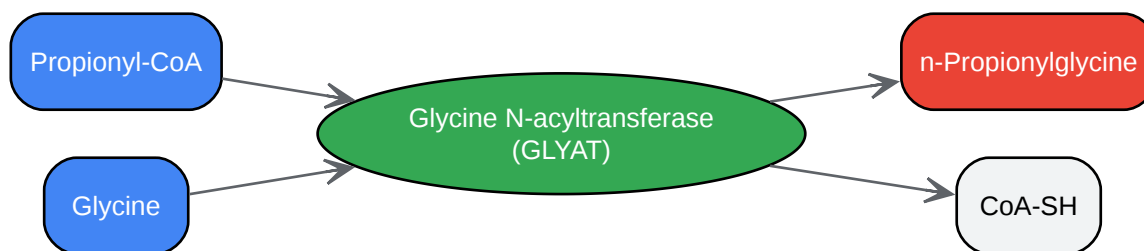
Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~175	Singlet	C=O (Carboxyl)
~172	Singlet	C=O (Amide)
~41	Triplet (t)	-CD <sub>2</sub> - (Glycine)
~29	Singlet	-CH <sub>2</sub> - (Propionyl)
~10	Singlet	-CH <sub>3</sub> (Propionyl)

Note: The multiplicity of the -CD<sub>2</sub>- carbon is predicted to be a triplet due to coupling with deuterium (spin I=1).

## Metabolic Pathway of n-Propionylglycine Formation

n-Propionylglycine is synthesized in the mitochondria from propionyl-CoA and glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[8] The accumulation

of propionyl-CoA, often due to deficiencies in the enzyme propionyl-CoA carboxylase in propionic acidemia, drives the formation of n-Propionylglycine.[2]



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Caption: Metabolic synthesis of n-Propionylglycine.

## Experimental Protocols

### Synthesis of n-Propionylglycine-2,2-d2

This protocol describes a general method for the synthesis of **n-Propionylglycine-2,2-d2** from glycine-2,2-d2 and propionyl chloride.

Materials:

- Glycine-2,2-d2
- Propionyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Deionized water

Procedure:

- Dissolve glycine-2,2-d2 in a 1 M NaOH solution in an ice bath.

- Slowly add propionyl chloride dropwise to the stirring solution while maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.
- After the addition is complete, continue stirring at room temperature for 1-2 hours.
- Wash the reaction mixture with diethyl ether to remove any unreacted propionyl chloride.
- Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl.
- Extract the product into diethyl ether.
- Dry the organic extracts over anhydrous MgSO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield **n-Propionylglycine-2,2-d<sub>2</sub>**.
- The final product can be further purified by recrystallization.

## NMR Sample Preparation and Analysis

Materials:

- **n-Propionylglycine-2,2-d<sub>2</sub>** (5-25 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR)
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- Internal standard (optional, e.g., TMS or a suitable deuterated standard)

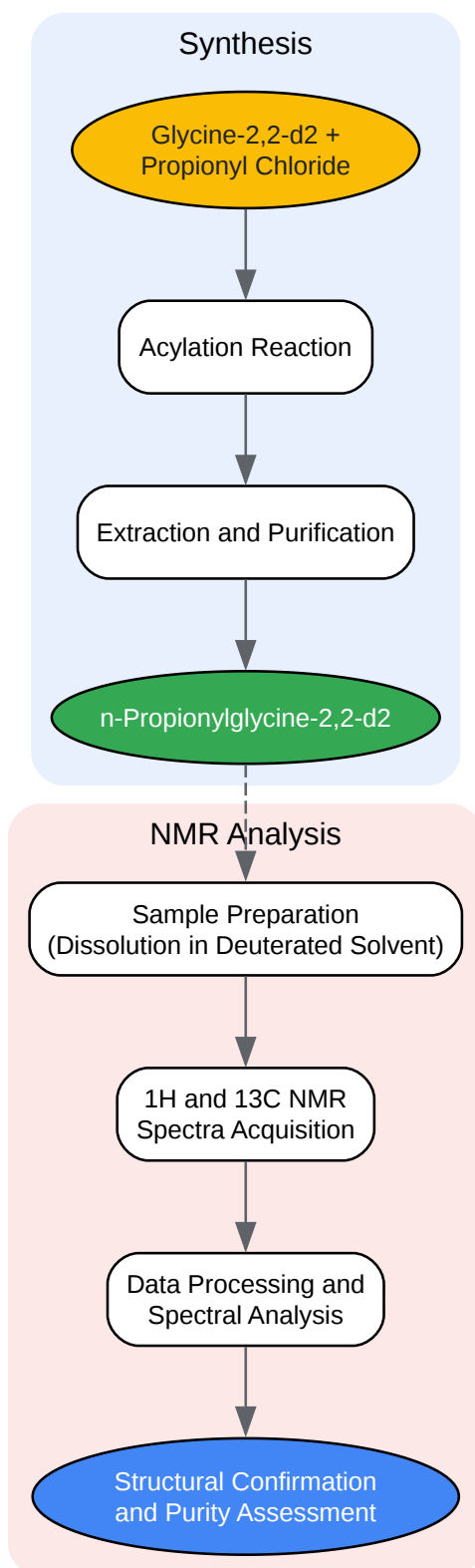
Procedure:

- Weigh the desired amount of **n-Propionylglycine-2,2-d<sub>2</sub>** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
- If an internal standard is required, add a small, precise amount to the solution.

- Cap the NMR tube and label it appropriately.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the spectrometer's standard operating procedures. For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

## Experimental Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis of **n-Propionylglycine-2,2-d<sub>2</sub>**.



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Caption: Workflow for synthesis and NMR analysis.

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